molecular formula C16H15NO3 B11925483 2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile

2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B11925483
M. Wt: 269.29 g/mol
InChI Key: BGQGHHUADYGIPR-UHFFFAOYSA-N
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Description

2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of three methoxy groups attached to the biphenyl structure and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’,6’-trimethoxybenzene and 4-bromobenzonitrile.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the trimethoxybenzene with the bromobenzonitrile. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran.

    Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete coupling. After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is investigated for its potential pharmacological activities and as a precursor for drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The methoxy groups and the nitrile group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-2-carbonitrile
  • 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-3-carbonitrile
  • 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-5-carbonitrile

Uniqueness

2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the nitrile group at the 4-position, which can influence its chemical reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-(2,4,6-trimethoxyphenyl)benzonitrile

InChI

InChI=1S/C16H15NO3/c1-18-13-8-14(19-2)16(15(9-13)20-3)12-6-4-11(10-17)5-7-12/h4-9H,1-3H3

InChI Key

BGQGHHUADYGIPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C#N)OC

Origin of Product

United States

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